Phenol, 4-(aminomethyl)-2-chloro-6-methyl-
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Overview
Description
Phenol, 4-(aminomethyl)-2-chloro-6-methyl- is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This particular compound has additional functional groups, including an aminomethyl group (-CH2NH2), a chlorine atom, and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(aminomethyl)-2-chloro-6-methyl- can be achieved through various synthetic routes. One common method involves the chlorination of 4-(aminomethyl)-2-methylphenol. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions . Another method involves the nitration of 4-(aminomethyl)-2-methylphenol followed by reduction to introduce the amino group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors ensures efficient mixing and temperature control, which are crucial for maintaining the desired product yield and purity . Additionally, the use of eco-friendly solvents and catalysts is becoming more prevalent to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(aminomethyl)-2-chloro-6-methyl- undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and bromo derivatives
Scientific Research Applications
Phenol, 4-(aminomethyl)-2-chloro-6-methyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 4-(aminomethyl)-2-chloro-6-methyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . The aminomethyl group can participate in nucleophilic reactions, while the chlorine atom can enhance the compound’s reactivity through inductive effects . These interactions can modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-amino-: Similar structure but lacks the chlorination and methylation.
Phenol, 2-chloro-4-methyl-: Similar structure but lacks the aminomethyl group.
Phenol, 4-(aminomethyl)-2-methyl-: Similar structure but lacks the chlorine atom.
Uniqueness
Phenol, 4-(aminomethyl)-2-chloro-6-methyl- is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both an aminomethyl group and a chlorine atom enhances its potential for diverse chemical reactions and applications .
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
4-(aminomethyl)-2-chloro-6-methylphenol |
InChI |
InChI=1S/C8H10ClNO/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3,11H,4,10H2,1H3 |
InChI Key |
UEMDDNULTOFYGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)CN |
Origin of Product |
United States |
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